2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide
Description
The compound 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and an amino group at position 2. The thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 4-chloro-3-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituents may influence electronic and steric interactions with biological targets .
Properties
Molecular Formula |
C17H12Cl2F3N5OS |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H12Cl2F3N5OS/c18-12-4-2-1-3-10(12)15-25-26-16(27(15)23)29-8-14(28)24-9-5-6-13(19)11(7-9)17(20,21)22/h1-7H,8,23H2,(H,24,28) |
InChI Key |
NRSXAANNBDWHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Substitution Reactions:
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess significant activity against various bacterial strains. The compound's ability to inhibit specific enzymes can be leveraged for developing new antibiotics.
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest. For example, compounds with similar triazole structures have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 .
Enzyme Inhibition
The triazole moiety is known for its ability to interact with enzyme active sites, potentially leading to the inhibition of enzymatic functions. This property makes it a candidate for developing drugs targeting specific enzymes involved in disease processes.
Synthesis and Modification
The synthesis of this compound typically involves multiple synthetic steps that can be optimized using modern techniques such as high-throughput screening and continuous flow reactors. These methods enhance yield and purity while allowing for modifications that may improve biological activity or alter pharmacokinetic properties.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of similar compounds, researchers found that derivatives of triazole demonstrated varying degrees of effectiveness against different cancer cell lines. For instance, a derivative showed over 85% growth inhibition in OVCAR-8 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of triazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting significant inhibition were identified, suggesting that the structural characteristics of the triazole ring contribute to enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s triazole ring and phenyl groups allow it to bind effectively to these targets, disrupting their normal function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural differences among analogs lie in the substituents on the triazole ring and the aryl/heteroaryl groups attached to the acetamide nitrogen. Below is a comparative analysis with select analogs:
Key Findings from Structural Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s trifluoromethyl (-CF₃) and chloro (-Cl) groups are strong electron-withdrawing substituents, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to analogs with electron-donating groups (e.g., -OCH₃ in ).
Impact on Bioactivity :
- Compounds with furan-2-yl substituents (e.g., ) demonstrated significant anti-exudative activity in murine models, comparable to diclofenac sodium. This suggests that heterocyclic substituents on the triazole ring may enhance anti-inflammatory effects.
- The methylsulfanylbenzyl group in contributed to stable dimer formation via N–H⋯O hydrogen bonding, highlighting the role of sulfur-containing groups in crystallographic packing and stability.
Pharmacokinetic Implications: The trifluoromethyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ).
Biological Activity
The compound 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H18ClN5O3S
- Molecular Weight : 479.939 g/mol
- LogP : 5.605 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant bioavailability and interaction with biological membranes.
Biological Activity Overview
- Antifungal Activity : The triazole core is recognized for its antifungal properties. A study highlighted that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against various fungal strains, suggesting that similar activity could be expected from this compound .
- Antiviral Potential : Research indicates that triazole derivatives can inhibit viral replication. Specifically, compounds with a triazole moiety have shown promise against adenoviruses and other viral pathogens .
- Anticancer Properties : Recent studies have demonstrated that triazole derivatives possess anticancer activity, particularly against colon and breast cancer cell lines. For instance, compounds similar to the one have exhibited IC50 values in the low micromolar range against HCT-116 and T47D cancer cell lines .
- Mechanistic Insights : The mechanism of action for these compounds often involves interference with nucleic acid synthesis or disruption of cellular processes critical for pathogen survival and proliferation. For example, some derivatives target DNA replication processes in adenoviruses .
Table 1: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 6 | Antiviral | 0.27 | |
| Compound 15 | Anticancer (HCT-116) | 6.2 | |
| Compound 43 | Antifungal | <1 |
Study on Antiviral Activity
A study published in Nature reported that certain triazole derivatives effectively inhibit adenoviral replication by targeting specific stages in the viral life cycle. The compound's structural features enhance its binding affinity to viral proteins, thus blocking replication .
Anticancer Research
In a recent investigation into the anticancer effects of triazole derivatives, researchers found that compounds exhibiting a similar structure to the one discussed showed promising results against various cancer cell lines. Notably, modifications to the substituents on the triazole ring significantly influenced their cytotoxicity and selectivity indexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
